molecular formula C7H8ClNO B051853 2-Chloro-3-methoxyaniline CAS No. 113206-03-4

2-Chloro-3-methoxyaniline

Cat. No.: B051853
CAS No.: 113206-03-4
M. Wt: 157.6 g/mol
InChI Key: ZWPVZYDSURGWSY-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxyaniline is an organic compound with the molecular formula C7H8ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methoxy group at the third position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methoxyaniline can be synthesized through several methods. One common method involves the reduction of 2-chloro-3-nitroanisole. This process typically involves the use of iron powder and acetic acid in ethanol, with the reaction mixture being heated under reflux conditions for several hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 2-chloroanisole followed by catalytic hydrogenation. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxyaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: 2-Chloro-3-methoxyaniline is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its analogs. Additionally, the methoxy group can influence the compound’s electronic properties, making it useful in specific synthetic applications .

Properties

IUPAC Name

2-chloro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPVZYDSURGWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626318
Record name 2-Chloro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113206-03-4
Record name 2-Chloro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-3-nitroanisole 1c2 (1.38 g; 7.36 mmol) was dissolved in a mixture of glacial acetic acid (19 mL)/ethanol (19 mL). To this solution was added iron powder (1.64 g; 29.4 mmol). The mixture was stirred at reflux for 3.5 hr and worked up. The reaction mixture was diluted with water (70 mL), neutralized with solid Na2CO3 and the product extracted with CH2Cl2 (3×150 mL). The extracts were combined and washed with sat. brine and then dried over (Na2SO4), filtered and concentrated in vacuo to afford the crude product, 2-chloro-3-methoxyaniline 1c3 (100%; 1.2 g) as a yellow oil. This material was used as such in the following steps. MS 157.9 (MH)+; Homogeneity by HPLC (TFA) @ 220 nm: 86%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.64 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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